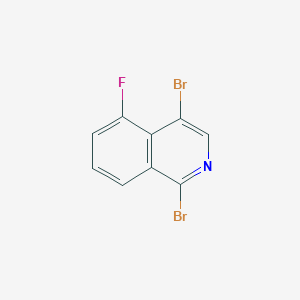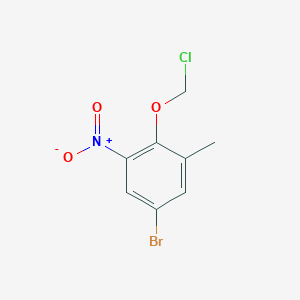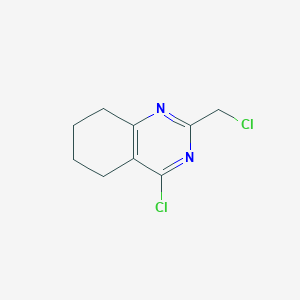
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C9H10Cl2N2 It belongs to the class of quinazolines, which are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 2-chloro-5,6,7,8-tetrahydroquinazoline with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into tetrahydroquinazoline derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of quinazoline derivatives with carbonyl or hydroxyl groups.
Reduction: Formation of tetrahydroquinazoline derivatives with various substituents.
科学研究应用
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antibacterial activities.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms, particularly those involving quinazoline derivatives.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The quinazoline core can interact with various molecular targets, including kinases and other proteins, affecting cellular signaling and function.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-methylquinazoline
- 2-(Chloromethyl)quinoline
- 2-Chloro-4-(chloromethyl)thiazole
Comparison
4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline is unique due to its tetrahydroquinazoline core, which provides distinct structural and electronic properties compared to other similar compounds. The presence of both chloro and chloromethyl groups allows for diverse chemical reactivity, making it a versatile intermediate in various synthetic pathways. Its tetrahydro structure also imparts different biological activities compared to fully aromatic quinazolines or quinolines.
属性
分子式 |
C9H10Cl2N2 |
|---|---|
分子量 |
217.09 g/mol |
IUPAC 名称 |
4-chloro-2-(chloromethyl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C9H10Cl2N2/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-5H2 |
InChI 键 |
FMZDWBGHEHAULX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


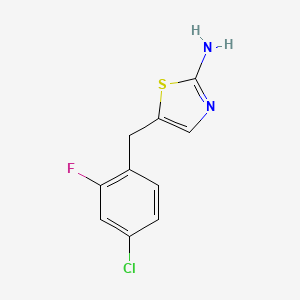

![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid](/img/structure/B13196957.png)
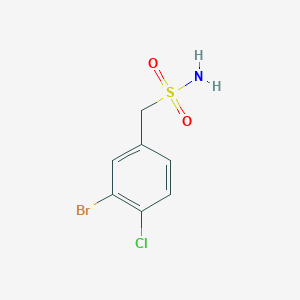



![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)

![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)
![3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile](/img/structure/B13196999.png)
